molecular formula C17H24ClNO B5226244 1-(3-methoxy-3-phenyl-4-pentyn-1-yl)piperidine hydrochloride

1-(3-methoxy-3-phenyl-4-pentyn-1-yl)piperidine hydrochloride

Cat. No. B5226244
M. Wt: 293.8 g/mol
InChI Key: HJEMRVVEYJJACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxy-3-phenyl-4-pentyn-1-yl)piperidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MPP and is a derivative of piperidine. MPP is a white crystalline powder that is soluble in water and ethanol. This compound has been found to have numerous applications in scientific research, including in the fields of pharmacology, biochemistry, and neuroscience. In

Mechanism of Action

The mechanism of action of MPP is not fully understood, but it is believed to involve the interaction of MPP with the sigma-1 receptor. MPP has been found to bind to the sigma-1 receptor with high affinity, which leads to the activation of downstream signaling pathways. The activation of these pathways leads to changes in cellular processes, including calcium signaling, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
MPP has been found to have numerous biochemical and physiological effects. One of the primary effects of MPP is the modulation of the dopaminergic system. MPP has been found to increase the release of dopamine in the brain, which leads to increased locomotor activity and reward-seeking behavior. MPP has also been found to have an effect on the sigma-1 receptor, which is involved in the regulation of numerous cellular processes, including calcium signaling, oxidative stress, and apoptosis.

Advantages and Limitations for Lab Experiments

MPP has numerous advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate the dopaminergic system. However, MPP also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are numerous future directions for the study of MPP. One potential direction is the development of MPP as a therapeutic agent for the treatment of neurological disorders, including Parkinson's disease and schizophrenia. Another potential direction is the study of the sigma-1 receptor and its role in cellular processes, including calcium signaling, oxidative stress, and apoptosis. Additionally, the development of new compounds that are based on the structure of MPP may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.

Synthesis Methods

The synthesis of MPP involves the reaction of 3-methoxyphenylacetylene with 1-piperidinyl lithium, followed by the addition of pent-4-yn-1-ol and hydrochloric acid. The product is then purified through recrystallization to obtain the final product, 1-(3-methoxy-3-phenyl-4-pentyn-1-yl)piperidine hydrochloride.

Scientific Research Applications

MPP has numerous applications in scientific research, including in the fields of pharmacology, biochemistry, and neuroscience. One of the primary applications of MPP is in the study of the central nervous system. MPP has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of numerous cellular processes, including calcium signaling, oxidative stress, and apoptosis. MPP has also been found to have an effect on the dopaminergic system, which is involved in the regulation of movement and reward.

properties

IUPAC Name

1-(3-methoxy-3-phenylpent-4-ynyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.ClH/c1-3-17(19-2,16-10-6-4-7-11-16)12-15-18-13-8-5-9-14-18;/h1,4,6-7,10-11H,5,8-9,12-15H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEMRVVEYJJACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCN1CCCCC1)(C#C)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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